Ammonium dichromate

描述

属性

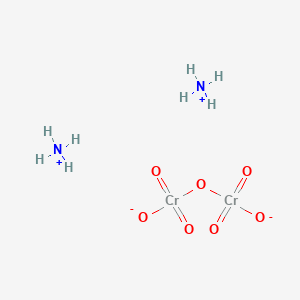

IUPAC Name |

diazanium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2H3N.7O/h;;2*1H3;;;;;;;/q;;;;;;;;;2*-1/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSWYUNQBRPBDN-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2Cr2O7, [NH4]2Cr2O7, Cr2H8N2O7 | |

| Record name | AMMONIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Ammonium dichromate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_dichromate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872953 | |

| Record name | Ammonium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium dichromate is a bright orange red crystalline solid. It is readily ignited and burns producing a voluminous green residue. If heated in a closed container, the container may rupture due to the decomposition of the material. It may also act as a strong oxidizing agent if mixed with or contaminated with combustible material. It is soluble in water., Liquid, Bright orange-red odorless solid; Very soluble in water; [Merck Index] Orange solid; Soluble in water; [ACGIH], ORANGE-TO-RED CRYSTALS. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromic acid (H2Cr2O7), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dichromate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3655 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

35.6 g/100 g water at 20 °C, In water (wt/wt): 15.16% at 0 °C; 26.67% at 20 °C; 36.99% at 40 °C; 46.14% at 60 °C; 54.20% at 80 °C; 60.89% at 100 °C, In water: 30.8 g/100 mL at 15 °C; 89 g/100 mL at 30 °C, Solubility in water, g/100ml at 20 °C: 36 (good) | |

| Record name | AMMONIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.15 at 77 °F (USCG, 1999) - Denser than water; will sink, 2.155 g/cu cm at 25 °C, Non-hygroscopic; bulk density: 82 lb/cu ft; decomposes at about 180 °C; decomposes becomes self-sustaining at about 225 °C with spectacular swelling and evolution of heat and nitrogen, leaving Cr2O3. Heat of solution: -23.0 cal/g, 2.15 g/cm³ | |

| Record name | AMMONIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Bright orange-red monoclinic prisms, Solid at 15 °C and 1 atm, Orange needles | |

CAS No. |

7789-09-5 | |

| Record name | AMMONIUM DICHROMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2425 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium dichromate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromic acid (H2Cr2O7), ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium dichromate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium dichromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J18BP595G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | AMMONIUM DICHROMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1368 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes 180 °C | |

| Record name | AMMONIUM DICHROMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ammonium Dichromate from Chromium Trioxide and Ammonia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ammonium dichromate from chromium trioxide and ammonia. The document details the chemical principles, experimental protocols, and safety precautions associated with this process. Quantitative data is presented in a structured format, and key workflows are visualized to ensure clarity for scientific and technical audiences.

Chemical Principles

The synthesis of this compound from chromium trioxide is a direct acid-base reaction. Chromium trioxide (CrO₃), the anhydride of chromic acid, reacts with ammonium hydroxide (a solution of ammonia in water) to form this compound and water. The reaction proceeds as follows:

2CrO₃ + 2NH₄OH → (NH₄)₂Cr₂O₇ + H₂O [1]

In this reaction, two molecules of chromium trioxide react with two molecules of ammonium hydroxide to yield one molecule of this compound and one molecule of water. This compound is an orange, crystalline solid soluble in water.[2][3]

Experimental Protocol

This section outlines the detailed methodology for the laboratory-scale synthesis of this compound. The procedure is based on established chemical preparations.[4]

2.1 Materials and Equipment

-

Chromium Trioxide (CrO₃)

-

Concentrated Ammonium Hydroxide (NH₄OH, 28-30%, density = 0.9 g/ml)

-

Distilled Water

-

Beakers

-

Glass stirring rod

-

Heating plate or water bath for evaporation

-

Büchner funnel and flask for filtration

-

Desiccator with concentrated sulfuric acid

-

Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

-

Fume hood

2.2 Step-by-Step Procedure

-

Dissolution of Chromium Trioxide: In a fume hood, carefully dissolve 50 grams of chromium trioxide in a minimal amount of distilled water in a beaker. Stir the mixture gently until the solid is completely dissolved.[4]

-

Addition of Ammonium Hydroxide: To the chromium trioxide solution, slowly add 33 ml of concentrated ammonium hydroxide.[4] The addition should be done carefully to control the exothermic reaction.

-

Concentration: Gently heat the resulting solution to concentrate it by evaporation.[4] Avoid boiling to prevent decomposition. The solution should be concentrated until crystals begin to form.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature to promote the formation of this compound crystals.

-

Filtration: Filter the orange crystals from the solution using a Büchner funnel.[4]

-

Drying: Transfer the collected crystals to a desiccator containing concentrated sulfuric acid as a drying agent.[4] Dry the crystals until a constant weight is achieved.

Data Presentation

The following table summarizes the quantitative data associated with the described synthesis protocol.

| Parameter | Value | Reference |

| Mass of Chromium Trioxide | 50 g | [4] |

| Volume of Conc. NH₄OH | 33 ml | [4] |

| Density of Conc. NH₄OH | 0.9 g/ml | [4] |

| Theoretical Yield | ~63 g | |

| Reported Experimental Yield | 70% | [4] |

Note: The theoretical yield is calculated based on the stoichiometry of the reaction with chromium trioxide as the limiting reactant.

Visualizations

4.1 Reaction Pathway

The following diagram illustrates the chemical transformation from reactants to the final product.

Caption: Chemical reaction pathway for the synthesis of this compound.

4.2 Experimental Workflow

This diagram outlines the logical sequence of steps in the synthesis process.

Caption: Step-by-step workflow for this compound synthesis.

Safety Precautions

Handling of the chemicals involved in this synthesis requires strict adherence to safety protocols.

-

Chromium Trioxide (CrO₃): Highly corrosive, a strong oxidizing agent, and a known carcinogen and mutagen. Avoid inhalation of dust and contact with skin and eyes.

-

Ammonium Hydroxide (NH₄OH): Corrosive and can cause severe skin burns and eye damage. The vapor is irritating to the respiratory system.

-

This compound ((NH₄)₂Cr₂O₇): Toxic, an oxidizing agent, and may explode if heated under confinement.[5][6] It is also a category 2 carcinogen.[5]

-

General Handling: All procedures must be conducted in a well-ventilated fume hood.[5] Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from chromium trioxide and ammonia is a straightforward and well-documented procedure. The reaction provides a good yield of the product, reported to be around 70%.[4] However, due to the hazardous nature of hexavalent chromium compounds and the final product, this synthesis must be performed with stringent safety measures in a controlled laboratory environment. This guide provides the necessary technical details for researchers to reproduce this synthesis safely and effectively.

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Ammonium Dichromate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of ammonium dichromate ((NH₄)₂Cr₂O₇), a compound of significant interest in various chemical and industrial processes. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and visualizes key processes, offering a core resource for researchers and professionals in chemistry and materials science.

Crystallographic Data Summary

The crystal structure of this compound has been determined and refined using single-crystal X-ray and neutron diffraction techniques. The compound crystallizes in the monoclinic system with the space group C2/c. The crystallographic data provides a precise three-dimensional arrangement of the ammonium cations and dichromate anions within the crystal lattice.

Crystal Data and Structure Refinement

The following table summarizes the key crystallographic parameters for this compound. This data is essential for understanding the unit cell dimensions and the overall packing of the ions in the crystal.

| Parameter | Value |

| Empirical Formula | (NH₄)₂Cr₂O₇ |

| Formula Weight | 252.07 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 13.286(3) |

| b (Å) | 7.538(2) |

| c (Å) | 7.753(2) |

| β (°) | 94.03(3) |

| Volume (ų) | 772.3(3) |

| Z | 4 |

| Density (calculated) | 2.168 g/cm³ |

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The precise location of each atom within the unit cell is defined by its fractional atomic coordinates (x, y, z). The equivalent isotropic displacement parameter (U(eq)) indicates the mean-square displacement of the atom.

| Atom | x | y | z | U(eq) (Ų) |

| Cr | 0.09911(3) | 0.17179(5) | 0.13961(5) | 0.0163(2) |

| O1 | 0.00000 | 0.0487(2) | 0.25000 | 0.0212(6) |

| O2 | 0.1789(1) | 0.0428(2) | 0.0700(2) | 0.0284(4) |

| O3 | 0.1444(1) | 0.3093(2) | 0.2783(2) | 0.0278(4) |

| O4 | 0.0505(1) | 0.2749(2) | -0.0003(2) | 0.0309(4) |

| N | 0.3346(1) | 0.3353(2) | 0.0667(2) | 0.0210(4) |

| H1 | 0.315(2) | 0.435(4) | 0.110(4) | 0.031(7) |

| H2 | 0.303(2) | 0.250(4) | 0.125(4) | 0.031(7) |

| H3 | 0.322(2) | 0.328(4) | -0.046(4) | 0.031(7) |

| H4 | 0.400(2) | 0.328(4) | 0.100(4) | 0.031(7) |

Selected Bond Lengths and Angles

The geometry of the dichromate anion and the coordination environment of the ammonium cation are detailed by the interatomic distances and angles.

| Bond | Length (Å) | Angle | Degrees (°) |

| Cr-O1 | 1.791(1) | O2-Cr-O3 | 109.8(1) |

| Cr-O2 | 1.611(2) | O2-Cr-O4 | 110.1(1) |

| Cr-O3 | 1.619(2) | O3-Cr-O4 | 109.2(1) |

| Cr-O4 | 1.608(2) | O1-Cr-O2 | 108.8(1) |

| N-H1 | 0.99(3) | O1-Cr-O3 | 109.4(1) |

| N-H2 | 1.02(3) | O1-Cr-O4 | 109.5(1) |

| N-H3 | 1.00(3) | Cr-O1-Cr' | 123.1(1) |

| N-H4 | 0.98(3) | H1-N-H2 | 109(3) |

| H1-N-H3 | 110(3) | ||

| H1-N-H4 | 109(3) | ||

| H2-N-H3 | 108(3) | ||

| H2-N-H4 | 109(3) | ||

| H3-N-H4 | 111(3) |

Symmetry transformations used to generate equivalent atoms are not shown.

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures.

Single-Crystal X-ray Diffraction

A suitable single crystal of this compound is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The data collection is typically performed at a controlled temperature (e.g., 293 K) to minimize thermal vibrations.

The diffraction data are collected by rotating the crystal and detector to measure the intensities of a large number of Bragg reflections. The collected intensity data are then processed, which includes corrections for Lorentz and polarization effects, and an absorption correction. The structure is solved using direct methods and refined by full-matrix least-squares on F².

Neutron Diffraction

To accurately locate the positions of the hydrogen atoms in the ammonium ions, single-crystal neutron diffraction is employed. This technique is particularly sensitive to light atoms like hydrogen. A larger single crystal of this compound is required for this method.

The crystal is mounted in a neutron diffractometer at a research reactor or spallation source. A beam of thermal neutrons of a specific wavelength is used. The diffraction data are collected in a similar manner to X-ray diffraction. The structure is then refined using the neutron diffraction data, which allows for the precise determination of the N-H bond lengths and H-N-H bond angles.

Visualizations

The following diagrams illustrate key experimental and logical workflows in the analysis of this compound.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ammonium Dichromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium dichromate ((NH₄)₂Cr₂O₇) is an inorganic salt known for its dramatic and exothermic decomposition, famously demonstrated in the "chemical volcano" experiment. This technical guide provides a comprehensive investigation into the thermal decomposition mechanism of this compound, addressing the core chemical transformations, thermodynamics, and kinetics of the process. The information is compiled from various scientific studies and is intended for a technical audience in research and development. This document summarizes key quantitative data, details common experimental protocols for its analysis, and provides visualizations of the proposed reaction pathways and analytical workflows.

Introduction

The thermal decomposition of this compound is a classic example of an exothermic solid-state reaction. When initiated by heat, the orange crystalline solid undergoes a vigorous decomposition to produce a voluminous green powder of chromium(III) oxide, along with nitrogen gas and water vapor.[1][2] This process is not only a visually striking demonstration but also a subject of scientific interest due to the complex redox chemistry involved. Understanding the mechanism of this decomposition is crucial for applications in pyrotechnics, as a laboratory source of nitrogen, and in the synthesis of chromium(III) oxide.[1]

Overall Reaction and Thermodynamics

The primary decomposition reaction is as follows:

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)

This reaction is highly exothermic, releasing a significant amount of energy in the form of heat and light. The decomposition is typically initiated by heating the salt to a temperature of around 180-190°C, and it becomes self-sustaining at approximately 225°C.[3]

Quantitative Thermodynamic Data

The following table summarizes the key thermodynamic and physical properties of this compound and its decomposition.

| Parameter | Value | Reference |

| Molar Mass | 252.07 g/mol | --INVALID-LINK-- |

| Appearance | Orange-red crystalline solid | [2] |

| Decomposition Onset Temperature | ~180-190 °C | [4][5] |

| Self-sustaining Decomposition Temp. | ~225 °C | [3] |

| Enthalpy of Decomposition (ΔH) | -429.1 ± 3 kcal/mol | [6] |

Proposed Decomposition Mechanism

While the overall reaction is well-established, scientific evidence suggests a more complex, multi-step mechanism rather than a simple, single-step decomposition. The process is believed to involve the formation of intermediates and possibly a molten phase.

Multi-Step Reaction Pathway

Research indicates that the decomposition may proceed through the following stages:

-

Initial Dissociation: The initial step is thought to be the dissociation of this compound into ammonia (NH₃), water (H₂O), and chromium trioxide (CrO₃).

-

Intermediate Formation: The chromium trioxide can then act as an oxidizing agent in a molten state.

-

Redox Reactions: A series of complex redox reactions occur within this molten phase, where ammonia and/or ammonium ions are oxidized to nitrogen gas, and chromium(VI) is reduced to chromium(III).

-

Final Product Formation: The final solid product is the stable chromium(III) oxide.

This multi-step process is supported by observations of a liquid intermediate phase during kinetic studies of the decomposition.[6]

Signaling Pathway Diagram

The proposed multi-step decomposition pathway can be visualized as follows:

Experimental Investigation Protocols

The study of the thermal decomposition of this compound involves several key analytical techniques to characterize the reaction kinetics, thermodynamics, and products.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques for studying solid-state decompositions. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample.

Experimental Protocol:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is often used.

-

Sample Preparation: A small, accurately weighed sample of crystalline this compound (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent secondary reactions with air.

-

Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., from ambient to 500 °C).

-

Data Analysis: The TGA data reveals the temperature ranges of mass loss and the total mass lost, which can be correlated with the stoichiometry of the reaction. The DSC data shows endothermic and exothermic events, allowing for the determination of the enthalpy of decomposition and the identification of phase transitions or intermediate reactions.

X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases of the solid reactant, intermediates, and final products.

Experimental Protocol:

-

Instrumentation: A powder X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα radiation).

-

Sample Preparation:

-

Ex-situ analysis: Samples of this compound are heated to specific temperatures corresponding to different stages of decomposition (as determined by TGA/DSC), then rapidly cooled. The residues are then ground to a fine powder for analysis.

-

In-situ analysis: A high-temperature XRD chamber can be used to monitor the changes in the crystalline structure of the sample as it is heated in real-time.

-

-

Data Analysis: The resulting diffraction patterns are compared with standard diffraction databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline compounds present at each stage of the decomposition. This can confirm the transition from (NH₄)₂Cr₂O₇ to Cr₂O₃ and potentially identify any crystalline intermediates.

Mass Spectrometry (MS)

MS is employed to analyze the gaseous products evolved during the decomposition.

Experimental Protocol:

-

Instrumentation: A mass spectrometer coupled to the outlet of a thermal analysis instrument (TGA-MS).

-

Experimental Setup: As the this compound sample is heated in the TGA, the evolved gases are transferred through a heated capillary tube directly into the ion source of the mass spectrometer.

-

Data Analysis: The mass spectrometer records the mass-to-charge ratio of the gas molecules, allowing for the identification of the evolved species (e.g., N₂, H₂O, and potentially trace amounts of other nitrogen oxides or ammonia). The intensity of the signal for each species can be plotted against temperature to create an evolution profile, which can be correlated with the TGA and DSC data.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound decomposition.

Summary of Findings and Future Perspectives

The thermal decomposition of this compound is a complex process that involves more than a single-step reaction. The evidence points towards a multi-step mechanism with the formation of a molten intermediate. The primary products are chromium(III) oxide, nitrogen gas, and water. The reaction is highly exothermic and proceeds rapidly once initiated.

While the overall transformation is well-understood, further research could focus on the following areas:

-

In-situ characterization: More detailed in-situ studies using techniques like high-temperature XRD and Raman spectroscopy could provide more definitive evidence for the proposed intermediates.

-

Kinetic modeling: The development of a comprehensive kinetic model that accounts for the multi-step nature of the reaction would be valuable for predicting the decomposition behavior under different conditions.

-

Influence of atmosphere: A systematic study of the influence of different atmospheres (e.g., oxidizing, reducing) on the decomposition pathway and final products could reveal further details about the reaction mechanism.

This technical guide provides a foundational understanding of the thermal decomposition of this compound. For more specific quantitative data and detailed experimental procedures, researchers are encouraged to consult specialized research articles in the fields of solid-state chemistry and thermal analysis.

References

- 1. Thermal decomposition of this compound gives class 12 chemistry CBSE [vedantu.com]

- 2. 178. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 4. researchgate.net [researchgate.net]

- 5. mrwolfrey.weebly.com [mrwolfrey.weebly.com]

- 6. 178. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Ammonium Dichromate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium dichromate ((NH₄)₂Cr₂O₇) is an inorganic salt with a vibrant orange-red crystalline appearance.[1][2] It is a potent oxidizing agent and has been historically significant in various chemical applications, including pyrotechnics, photography, and as a laboratory reagent for the synthesis of other compounds.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and important safety considerations for laboratory professionals.

Physical Properties

This compound exists as odorless, orange-red monoclinic crystals at standard temperature and pressure.[4][1][5] It is soluble in water and ethanol but insoluble in acetone.[4][5][6] The solubility in water increases significantly with temperature.[4][6][7]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molar Mass | 252.07 g/mol | [1] |

| Appearance | Orange-red crystalline solid | [4][1][2] |

| Odor | Odorless | [4][1] |

| Density | 2.115 - 2.15 g/cm³ | [4][7] |

| Melting Point | Decomposes at ~180 °C (356 °F) | [4][1] |

| Autoignition Temperature | 190 °C (374 °F) | [1][2] |

| Solubility in Water | 18.2 g/100 mL (0 °C) | [4][7] |

| 35.6 g/100 mL (20 °C) | [4][6][7] | |

| 40.0 g/100 mL (25 °C) | [4][6][7] | |

| 156.0 g/100 mL (100 °C) | [4][6][7] | |

| Crystal Structure | Monoclinic | [4] |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent and should be handled with care, as it can react violently with reducing agents.[4][8] The compound is thermally unstable and undergoes exothermic decomposition when heated, a property famously demonstrated in the "chemical volcano" experiment.[4][9][10]

Thermal Decomposition

The most well-known reaction of this compound is its thermal decomposition. When initiated by heat, it decomposes to form chromium(III) oxide (a dark green solid), nitrogen gas, and water vapor. The reaction is self-sustaining at approximately 225 °C.[3]

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)[4]

This reaction is a classic example of a redox reaction, where the ammonium ion is oxidized and the chromium in the dichromate ion is reduced.[9]

Oxidizing Agent in Organic Synthesis

This compound is an effective oxidizing agent for various organic transformations. It can be used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[4][3] For instance, in the presence of Mg(HSO₄)₂ and wet SiO₂, it can efficiently facilitate the oxidative coupling of thiols.[4]

Experimental Protocols

Experiment 1: Thermal Decomposition of this compound ("Chemical Volcano")

Objective: To demonstrate the exothermic decomposition of this compound and the formation of chromium(III) oxide.

Materials:

-

This compound (approximately 5-10 g)

-

Heat-resistant mat or large ceramic basin

-

Ethanol (a few drops)

-

Wooden splint or a long-handled lighter

-

Fume hood

Procedure:

-

Place the heat-resistant mat or ceramic basin inside a fume hood.

-

Carefully create a small conical pile of this compound in the center of the mat.

-

Make a small indentation at the top of the pile.

-

Add a few drops of ethanol to the indentation to act as an igniter.[9]

-

Using a long-handled lighter or a lit wooden splint, carefully ignite the ethanol.

-

Observe the reaction from a safe distance. The this compound will start to decompose, emitting sparks and producing a large volume of green chromium(III) oxide ash.[9][10]

Safety Precautions:

-

This experiment must be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

This compound is toxic and a suspected carcinogen; avoid inhalation of the dust and the resulting chromium(III) oxide particles.[6]

Experiment 2: Oxidation of a Secondary Alcohol to a Ketone

Objective: To utilize this compound as an oxidizing agent for the conversion of a secondary alcohol (e.g., propan-2-ol) to a ketone (e.g., propanone).

Materials:

-

This compound

-

Propan-2-ol

-

Dilute sulfuric acid

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

Procedure:

-

Set up a distillation apparatus.

-

In the round-bottom flask, dissolve a specific molar equivalent of this compound in water and carefully add dilute sulfuric acid to acidify the solution.

-

Slowly add a stoichiometric amount of propan-2-ol to the flask while stirring.

-

Gently heat the mixture using a heating mantle. The orange color of the dichromate solution will turn green as the chromium(VI) is reduced to chromium(III).[11]

-

The propanone formed has a lower boiling point than the propan-2-ol and will distill over.

-

Collect the distillate in the receiving flask, which should be kept cool in an ice bath.

-

The product can be purified by redistillation.

Safety Precautions:

-

All procedures should be carried out in a fume hood.

-

Handle this compound and sulfuric acid with extreme care, wearing appropriate PPE.

-

Ensure the distillation apparatus is properly assembled to avoid leaks.

Visualizations

Logical Relationship: Thermal Decomposition Pathway

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow: Oxidation of a Secondary Alcohol

Caption: Workflow for the oxidation of a secondary alcohol.

Spectroscopic Data

Infrared (IR) Spectrum

The IR spectrum of this compound shows characteristic absorption bands corresponding to the ammonium (NH₄⁺) and dichromate (Cr₂O₇²⁻) ions. The broad bands in the high-wavenumber region are due to N-H stretching vibrations of the ammonium ion. The strong absorptions in the lower wavenumber region are characteristic of the Cr-O and Cr-O-Cr stretching vibrations of the dichromate anion.

(Note: For a visual representation of the IR spectrum, please refer to the NIST Chemistry WebBook or other spectral databases under CAS No. 7789-09-5.)

UV-Visible (UV-Vis) Spectrum

The UV-Vis spectrum of an aqueous solution of this compound exhibits strong absorption bands in the ultraviolet and visible regions. These absorptions are due to charge transfer transitions within the dichromate ion. Typically, there are two main absorption maxima, one around 350 nm and another around 440 nm, which are responsible for its orange color. The exact positions of these peaks can be influenced by the pH of the solution due to the equilibrium between dichromate (Cr₂O₇²⁻) and chromate (CrO₄²⁻) ions.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[3][12]

-

Oxidizer: It is a strong oxidizer and may cause or intensify fire.[3][5] It should be stored away from combustible materials.[11]

-

Handling: Use only in a well-ventilated area, preferably a fume hood.[3] Avoid creating dust.[14] Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

-

Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as reducing agents and combustible materials.[8][11]

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a versatile and reactive compound with important applications in the laboratory. Its strong oxidizing properties make it a useful reagent in organic synthesis, while its dramatic thermal decomposition serves as an excellent chemical demonstration. However, its toxicity and hazardous nature necessitate strict adherence to safety protocols. This guide provides the essential information for researchers, scientists, and drug development professionals to handle and utilize this compound safely and effectively in a laboratory setting.

References

- 1. This compound(7789-09-5) IR Spectrum [chemicalbook.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. issr.edu.kh [issr.edu.kh]

- 7. youtube.com [youtube.com]

- 8. Oxidation of primary and secondary alcohols into aldehydes and ketones using this compound in sand [morressier.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. ia800607.us.archive.org [ia800607.us.archive.org]

- 13. youtube.com [youtube.com]

- 14. youtube.com [youtube.com]

- 15. Decomposition of this compound – Chemistry Demonstrations [sites.lib.jmu.edu]

Navigating the Solubility of Ammonium Dichromate in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of inorganic compounds in organic solvents is a critical aspect of process chemistry, formulation, and safety. This technical guide provides a focused examination of the solubility of ammonium dichromate in various organic solvents, presenting the limited available quantitative data and offering a comprehensive, generalized experimental protocol for its determination.

This compound ((NH₄)₂Cr₂O₇) is an inorganic salt with strong oxidizing properties. While its solubility in water is well-documented, its behavior in organic solvents is less quantified in publicly available literature. This guide addresses this knowledge gap by consolidating known data and providing a robust methodology for independent determination.

Solubility Data of this compound in Organic Solvents

The available data on the solubility of this compound in organic solvents is sparse. Qualitative descriptions are more common than precise quantitative measurements. The following table summarizes the currently available information.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Alcohols (general) | Not Specified | Soluble | Qualitative |

| Ethanol | Not Specified | Soluble | Qualitative |

| Acetone | Not Specified | Insoluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | 25 | 45 g / 100 g of solvent | Quantitative |

It is important to note that while "soluble" is a common descriptor for alcohols, the degree of solubility can vary significantly between different alcohols (e.g., methanol vs. ethanol) and with temperature. The lack of extensive quantitative data necessitates experimental determination for specific applications.

Experimental Protocol for Determining the Solubility of this compound

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

1. Materials and Apparatus

-

Reagents:

-

This compound (analytical grade)

-

Selected organic solvent (high purity, anhydrous)

-

Inert gas (e.g., nitrogen or argon) for sensitive solvents

-

-

Apparatus:

-

Thermostatically controlled shaker or magnetic stirrer with a heating/cooling plate

-

Jacketed glass vessel

-

Certified thermometer or temperature probe

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., gravimetric analysis equipment).

-

Glovebox or Schlenk line (if working with highly hygroscopic or air-sensitive solvents).

-

2. Experimental Procedure

The protocol involves two main stages: sample preparation and concentration analysis.

2.1. Sample Preparation and Saturation

-

Solvent Preparation: Place a known volume or mass of the selected organic solvent into the jacketed glass vessel.

-

Temperature Control: Bring the solvent to the desired experimental temperature using the thermostatically controlled system. Allow the temperature to stabilize.

-

Addition of Solute: Add an excess of this compound to the solvent. The presence of undissolved solid is necessary to ensure that the solution is saturated.

-

Equilibration: Stir the suspension at a constant temperature for a predetermined period to ensure that equilibrium is reached between the dissolved and undissolved solute.[1][2] Preliminary experiments may be required to determine the optimal equilibration time (e.g., testing samples at 24, 48, and 72 hours).[1][2]

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

2.2. Concentration Measurement

-

Sample Extraction: Carefully draw a sample of the supernatant (the clear liquid above the solid) using a syringe fitted with a chemically resistant filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Sample Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analysis: Analyze the diluted sample using a pre-calibrated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. The solubility is typically expressed in grams of solute per 100 g of solvent or moles per liter.

3. Safety Precautions

This compound is a toxic, oxidizing, and carcinogenic compound. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid contact with combustible materials.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundation for understanding and determining the solubility of this compound in organic solvents. Given the limited published data, the detailed experimental protocol serves as a crucial tool for researchers and professionals who require precise solubility information for their work.

References

Ammonium Dichromate: A Laboratory Source for Pure Nitrogen Generation

An In-depth Technical Guide for Researchers and Scientists

The thermal decomposition of ammonium dichromate, ((NH₄)₂Cr₂O₇), serves as a classic and convenient method for the production of pure nitrogen gas in a laboratory setting.[1][2][3] This inorganic salt, upon heating, undergoes a vigorous and exothermic intramolecular redox reaction, yielding nitrogen gas, solid chromium(III) oxide, and water vapor.[4][5][6] The reaction is visually striking, often demonstrated as the "chemical volcano" experiment, due to the production of a large volume of dark green, fluffy chromium(III) oxide.[2][6] This guide provides a comprehensive overview of the chemical principles, experimental protocols, and safety considerations for utilizing this compound as a source of pure nitrogen.

Chemical Principles

The thermal decomposition of this compound is an intramolecular oxidation-reduction reaction where the ammonium ion (NH₄⁺) is oxidized and the dichromate ion (Cr₂O₇²⁻) is reduced. The chromium in the dichromate ion is in the +6 oxidation state and is reduced to the +3 oxidation state in chromium(III) oxide.[3] Concurrently, the nitrogen in the ammonium ion is oxidized from its -3 state to the 0 oxidation state in elemental nitrogen (N₂).

The balanced chemical equation for this reaction is:

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)[4][5][7]

This reaction is thermodynamically unstable and, once initiated by heat, proceeds exothermically and is self-sustaining.[2][6] The primary gaseous product is nitrogen, making it a useful laboratory preparation method.[5][7]

Quantitative Data

The stoichiometry of the decomposition reaction allows for precise calculation of the expected yield of nitrogen gas. The following table summarizes the key quantitative data for this process.

| Parameter | Value | Unit | Source |

| Molar Mass of (NH₄)₂Cr₂O₇ | 252.07 | g/mol | [8] |

| Molar Mass of N₂ | 28.01 | g/mol | N/A |

| Molar Mass of Cr₂O₃ | 151.99 | g/mol | N/A |

| Molar Mass of H₂O | 18.02 | g/mol | N/A |

| Reaction Stoichiometry | 1 mole (NH₄)₂Cr₂O₇ yields 1 mole N₂ | mole ratio | [8] |

| Theoretical N₂ Yield | 0.111 | g N₂ / g (NH₄)₂Cr₂O₇ | Calculated |

| Enthalpy of Reaction (ΔH) | -429.1 ± 3 | kcal/mol | [2] |

| Initiation Temperature | ~190 | °C | [9] |

Purity of Nitrogen Gas

The primary gaseous product of the thermal decomposition of this compound is nitrogen.[7] However, the purity of the collected gas can be affected by the presence of water vapor, which is also a significant product of the reaction.[4][5] Additionally, some studies have noted the evolution of small quantities of ammonia and oxides of nitrogen, particularly if the decomposition is carried out under conditions that differ from the standard procedure.[10] For applications requiring high-purity nitrogen, the collected gas should be passed through a drying agent, such as anhydrous calcium chloride, to remove water vapor.

It is also important to note that the reaction may not go to completion, and some unreacted this compound may remain mixed with the chromium(III) oxide residue.[2]

Experimental Protocol

This section details the methodology for the laboratory-scale generation of nitrogen gas from the thermal decomposition of this compound.

Materials and Apparatus:

-

This compound ((NH₄)₂Cr₂O₇)

-

Large, hard-glass test tube or a small flask

-

Bunsen burner or heating mantle

-

Gas delivery tube

-

Pneumatic trough or a large beaker

-

Gas collection jars or cylinders

-

Water

-

Stand and clamps

-

Analytical balance

Safety Precautions:

-

Toxicity and Carcinogenicity: this compound and all chromium(VI) compounds are highly toxic, corrosive, and carcinogenic.[2][4][11] Avoid inhalation of dust and direct skin contact.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: This experiment must be performed in a well-ventilated fume hood to avoid inhalation of the fine chromium(III) oxide particles and any potential gaseous byproducts.

-

Exothermic Reaction: The reaction is highly exothermic and can be vigorous.[11] Use appropriate heat-resistant glassware and secure the apparatus firmly.

-

Residue Handling: The resulting chromium(III) oxide is also a skin and respiratory irritant and should be handled with care. Dispose of it according to institutional hazardous waste protocols.

Procedure:

-

Apparatus Setup: Assemble the gas generation and collection apparatus as depicted in the experimental workflow diagram. The reaction vessel (hard-glass test tube) should be clamped securely at a slight angle. The gas delivery tube should lead from the reaction vessel to a pneumatic trough filled with water for gas collection by water displacement.

-

Weighing the Reactant: Accurately weigh approximately 5-10 grams of this compound crystals.

-

Reactant Placement: Carefully place the weighed this compound into the hard-glass test tube.

-

Initiating the Reaction: Gently heat the test tube containing the this compound with a Bunsen burner. The orange crystals will darken and begin to decompose.[2]

-

Controlling the Reaction: Once the reaction starts, it is self-sustaining and will proceed rapidly.[6] The heating can be moderated or removed as the reaction progresses.

-

Gas Collection: Collect the evolved nitrogen gas in inverted gas jars filled with water in the pneumatic trough. The nitrogen will displace the water in the jars.

-

Completion and Cooling: The reaction is complete when the evolution of gas ceases, and the orange this compound has been completely converted into a voluminous, dark green chromium(III) oxide powder.[2][3] Allow the apparatus to cool down completely before disassembly.

-

Residue Disposal: Carefully remove the chromium(III) oxide residue from the test tube and dispose of it as hazardous chemical waste.

Visualizations

Caption: Chemical reaction pathway for the thermal decomposition of this compound.

Caption: Experimental workflow for nitrogen generation from this compound.

References

- 1. byjus.com [byjus.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Thermal decomposition of this compound gives class 12 chemistry CBSE [vedantu.com]

- 4. This compound: Structure, Properties & Uses Explained [vedantu.com]

- 5. quora.com [quora.com]

- 6. speedypaper.com [speedypaper.com]

- 7. quora.com [quora.com]

- 8. Nitrogen gas is a product of the thermal decomposition of ammonium dichro.. [askfilo.com]

- 9. This compound | Cr2H8N2O7 | CID 24600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 178. The thermal decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. m.youtube.com [m.youtube.com]

The Pivot of Pictorialism: An In-depth Technical Guide to the Historical Applications of Ammonium Dichromate in Photography

For Researchers, Scientists, and Photography Historians

This technical guide delves into the historical applications of ammonium dichromate in 19th and early 20th-century photography, with a primary focus on the gum bichromate and carbon printing processes. These "dichromated colloid" processes were pivotal in the Pictorialist movement, offering artists unprecedented control over the final image, allowing for painterly and expressive prints.[1][2][3] This document provides a detailed examination of the underlying chemistry, experimental protocols, and quantitative parameters of these techniques.

Core Chemical Principle: Light-Induced Hardening of Colloids

The foundation of dichromated colloid photography lies in the light-sensitive nature of dichromate salts, such as this compound ((NH₄)₂Cr₂O₇), when mixed with organic colloids like gum arabic or gelatin.[2][3][4] Upon exposure to ultraviolet (UV) light, the dichromate ions are reduced, causing the colloidal molecules to cross-link and harden.[5][6] This process, often referred to as tanning or hardening, renders the exposed areas of the colloid insoluble in water.[3] By incorporating pigments into the colloid mixture, the hardened areas trap the color, forming the final image.[2][4] The unexposed, and therefore unhardened, portions of the colloid and pigment are then washed away with water.[4][7]

Key Photographic Processes Employing this compound

This compound was a key sensitizer in several historical photographic processes, prized for its solubility and effectiveness. While potassium dichromate was also widely used, this compound was often favored in specific applications.

The Gum Bichromate Process

The gum bichromate process, popular with Pictorialist photographers from the 1890s, allowed for a high degree of artistic manipulation.[1][2] The process involves coating paper with an emulsion of gum arabic, a watercolor pigment, and a dichromate sensitizer.[8] The print is then exposed to UV light in contact with a negative.[8] Development in water washes away the unhardened gum, leaving the pigmented, hardened gum to form the image.[4] This process is known for its soft, painterly qualities and the ability to build up layers of color.[2][9]

The Carbon Process

Invented in 1855, the carbon process is another dichromated colloid technique renowned for its permanence and fine detail.[5] It utilizes a "carbon tissue," which is a sheet of paper coated with a mixture of gelatin, pigment (often carbon black, hence the name), and a dichromate sensitizer.[3][5] After exposure to UV light through a negative, the gelatin hardens in proportion to the light received.[5] The exposed tissue is then transferred to a final support and developed in warm water, which dissolves the unexposed gelatin, revealing the image in relief.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the gum bichromate and carbon printing processes as found in historical and contemporary guides. These values often varied based on the artist's desired outcome and working conditions.

Table 1: Gum Bichromate Process - Sensitizer Concentrations

| Dichromate Salt | Concentration (% w/v) | Notes | Source(s) |

| This compound | Saturated Solution (approx. 29%) | Used for creating a stock solution to be mixed with gum arabic. | [8] |

| This compound | 6g in 100mL water (6%) | A common working solution for sensitizing the gum-pigment mixture. | [10] |

| Potassium Dichromate | 5% - 13% | Often used as an alternative to this compound. Lower concentrations can offer better control. | [8][11] |

| Potassium Dichromate | 10% | A frequently cited concentration in historical manuals. | [6] |

Table 2: Carbon Printing Process - Sensitizer Concentrations

| Dichromate Salt | Concentration (% w/v) | Application | Notes | Source(s) |

| This compound | 1/4% to 6% | Spirit Sensitizing | Recommended for spirit sensitizing due to its solubility in alcohol/acetone mixtures. | |

| Potassium Dichromate | 3% | Tray Sensitizing | A common historical concentration for sensitizing carbon tissue by immersion. | [5] |

| Ammonium/Potassium Dichromate | 0.5g to 10g per 100mL | Stock Solutions | Used to create a range of stock solutions to control print contrast. | [12] |

Experimental Protocols

The following are generalized experimental protocols for the gum bichromate and carbon printing processes, synthesized from various historical and modern sources.

Protocol 1: Single-Layer Monochrome Gum Bichromate Print

-

Paper Sizing: To prevent the emulsion from sinking into the paper fibers and to avoid staining, the paper (a heavyweight watercolor or printmaking paper is recommended) should be sized. This can be done by coating the paper with a 5% solution of rabbit skin glue or gelatin and allowing it to dry completely.[13]

-

Sensitizer Preparation: Prepare a sensitizing solution of this compound. A common concentration is a 6% solution (6g of this compound in 100mL of warm distilled water).[10] Store in a labeled, light-proof bottle.

-

Emulsion Preparation: In subdued light, mix equal parts of a gum arabic solution and the this compound sensitizer solution.[8][13] Add a small amount of watercolor pigment to this mixture and blend thoroughly until a uniform consistency is achieved.[13]

-

Coating: Using a soft brush, apply the emulsion evenly onto the sized paper in an area slightly larger than the negative.[8][13] The goal is a smooth, even coating.

-

Drying: Allow the coated paper to dry completely in a dark, well-ventilated area. The paper is only sensitive to light once it is dry.[5]

-

Exposure: Place a negative (the same size as the desired print) in direct contact with the dried, sensitized paper in a contact printing frame.[8][14] Expose to a UV light source, such as the sun or a UV lamp.[4][14] Exposure times will vary depending on the UV source, negative density, and desired effect.

-

Development: Develop the print by floating it face down in a tray of room temperature water.[4][13] The unhardened gum and pigment will slowly dissolve and wash away. This can take anywhere from a few minutes to an hour.[4][10] Gentle manipulation with a soft brush or streams of water can be used to control the development.[4][13]

-

Drying and Clearing: Once development is complete, hang the print to dry. To ensure archival stability, any residual dichromate can be removed by soaking the dry print in a clearing bath of potassium metabisulfite.[9]

Protocol 2: Carbon Printing via Tray Sensitizing

-

Carbon Tissue Preparation: Carbon tissue, a commercially or self-prepared sheet of paper coated with pigmented gelatin, is required.

-

Sensitizer Preparation: Prepare a 3% solution of ammonium or potassium dichromate in water.[5] The concentration can be adjusted to control the contrast of the final print; higher concentrations generally lead to lower contrast.[5]

-

Sensitizing the Tissue: In a darkroom or under safelight, immerse the carbon tissue in the dichromate solution for 2 to 3 minutes, ensuring even coating.[5][15]

-

Drying: Remove the tissue from the sensitizer and squeegee off the excess liquid.[15] Hang the tissue to dry in complete darkness. The tissue becomes light-sensitive once dry and should be used promptly.[5]

-

Exposure: Place a negative in contact with the sensitized carbon tissue in a contact printing frame and expose it to a UV light source. The light hardens the gelatin from the top down.[5]

-

Transfer to Temporary Support: Before development, the exposed tissue must be transferred to a temporary support. Soak the exposed tissue and a sheet of temporary plastic support in cool water, then bring them into contact under the water. Squeegee them firmly together and allow them to sit for a few minutes.

-

Development: Place the tissue and temporary support sandwich into a tray of warm water (around 40-50°C). The warm water will dissolve the unexposed gelatin, allowing the original paper backing of the carbon tissue to be peeled away. The pigmented, hardened gelatin remains on the temporary support, forming the image in relief.

-

Final Transfer: The image on the temporary support is then transferred to its final paper support by a similar process of soaking and squeegeeing. Once dry, the temporary support is peeled away, leaving the final carbon print.

Visualizing the Chemical and Experimental Workflows

The following diagrams illustrate the core chemical reaction pathway and the general experimental workflows for dichromated colloid printing.

Caption: Simplified chemical reaction pathway in dichromated colloid processes.

Caption: General experimental workflow for dichromated colloid photography.

References

- 1. Caveman to Chemist Projects: Photography [cavemanchemistry.com]

- 2. Graphics Atlas: Identification [graphicsatlas.org]

- 3. alternativephotography.com [alternativephotography.com]

- 4. polymetaal.nl [polymetaal.nl]

- 5. Carbon - MediaWiki [conservation-wiki.com]

- 6. pure.kb.dk [pure.kb.dk]

- 7. Gum arabic - Wikipedia [en.wikipedia.org]

- 8. alternativephotography.com [alternativephotography.com]

- 9. altlab2011.wordpress.com [altlab2011.wordpress.com]

- 10. Gum Bichromate : 19 Steps - Instructables [instructables.com]

- 11. alternativephotography.com [alternativephotography.com]

- 12. Carbon Transfer Print | Talk Photography [talkphotography.co.uk]

- 13. blog.scienceandmediamuseum.org.uk [blog.scienceandmediamuseum.org.uk]

- 14. static1.squarespace.com [static1.squarespace.com]

- 15. youtube.com [youtube.com]

The Oxidizing Power of Hexavalent Chromium in Ammonium Dichromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium dichromate, (NH₄)₂Cr₂O₇, is a vibrant orange, crystalline inorganic compound that serves as a potent oxidizing agent due to the presence of chromium in its hexavalent state (Cr⁶⁺). This technical guide provides an in-depth exploration of the oxidizing properties of hexavalent chromium in this compound, with a focus on its thermal decomposition and its application in the oxidation of alcohols and thiols. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of this versatile and powerful oxidizing agent. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate a comprehensive understanding and practical application of this compound in a laboratory setting.

Introduction

Hexavalent chromium compounds are well-established oxidizing agents in organic synthesis. Among these, this compound offers a unique combination of reactivity and utility. The dichromate ion (Cr₂O₇²⁻) in an acidic medium is a strong oxidant, with the chromium atom being reduced from the +6 oxidation state to the more stable +3 state. In this compound, the ammonium ion (NH₄⁺) can act as an internal reducing agent, leading to a self-propagating decomposition reaction upon heating. This property, famously demonstrated in the "volcano experiment," underscores the potent intramolecular redox nature of this compound.

Beyond its dramatic thermal decomposition, this compound is a valuable reagent for the controlled oxidation of various organic functional groups. It has been effectively employed for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively, and for the oxidative coupling of thiols to disulfides. These transformations are fundamental in organic synthesis and crucial in the development of new pharmaceutical compounds. This guide will delve into the key reactions, providing quantitative data and detailed experimental procedures to enable reproducible and efficient utilization of this compound's oxidizing capabilities.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a visually striking exothermic reaction that proceeds with the evolution of heat and light, producing a voluminous green residue of chromium(III) oxide.[1] This reaction is a classic example of an intramolecular redox process where the ammonium ion is oxidized by the dichromate ion.

The overall balanced equation for the decomposition is:

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)

This reaction is highly exothermic, with an enthalpy of reaction (ΔH) of -429.1 ± 3 kcal/mol.[1] The decomposition is initiated by heating the salt to approximately 180 °C, and it becomes self-sustaining at around 225 °C.[1]

Quantitative Data for Thermal Decomposition

| Parameter | Value | Reference |

| Initiation Temperature | ~180 °C | [1] |

| Self-Sustaining Temperature | ~225 °C | [1] |

| Enthalpy of Reaction (ΔH) | -429.1 ± 3 kcal/mol | [1] |

Experimental Protocol for Thermal Decomposition

Caution: This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. This compound is toxic and a suspected carcinogen.

Materials:

-

This compound ((NH₄)₂Cr₂O₇)

-

Heat-resistant mat

-

Bunsen burner or a long-reach lighter

-

Spatula

Procedure:

-

Place a small mound (approximately 2-3 grams) of this compound crystals onto a heat-resistant mat.

-

Create a small indentation at the top of the mound.

-

Carefully heat the top of the mound with a Bunsen burner flame or a long-reach lighter to initiate the reaction.

-

Once the reaction starts, it will proceed spontaneously, producing sparks and a large volume of green chromium(III) oxide ash.

-

Allow the reaction to complete and the residue to cool down before handling.

-

Dispose of the chromium(III) oxide residue in a designated hazardous waste container.

Signaling Pathway for Thermal Decomposition

The decomposition of this compound is understood to proceed through a complex series of steps involving an intermediate liquid phase. The initial step is believed to be the dissociation of this compound into ammonia (NH₃) and chromic acid (H₂Cr₂O₇), which then leads to the formation of chromium trioxide (CrO₃). The ammonia is subsequently oxidized by the highly reactive chromium species.

References

An In-depth Technical Guide to the Ammonium Dichromate Volcano Reaction: Stoichiometry and Products

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ammonium dichromate volcano reaction, a classic example of a thermally initiated, exothermic decomposition. This document details the reaction's stoichiometry, identifies its primary and potential minor products, outlines experimental protocols for its demonstration, and presents relevant quantitative data. The information is intended for a technical audience to support research and development activities where this reaction may be of interest, either for its chemical principles or its energetic properties.

Reaction Stoichiometry and Thermodynamics

The thermal decomposition of this compound ((NH₄)₂Cr₂O₇) is a self-propagating redox reaction. Once initiated by heat, the ammonium ions (NH₄⁺) are oxidized by the dichromate ions (Cr₂O₇²⁻). In this process, chromium is reduced from its +6 oxidation state to +3.[1][2]

The balanced chemical equation for the primary reaction is:

(NH₄)₂Cr₂O₇(s) → Cr₂O₃(s) + N₂(g) + 4H₂O(g)[3][4]

This equation illustrates that solid this compound decomposes to form solid chromium(III) oxide, nitrogen gas, and water vapor. The reaction is highly exothermic, releasing a significant amount of energy as heat and light, which contributes to the "volcano" effect as the products are expelled.[5]

Quantitative Data Summary

The following table summarizes key quantitative data related to the this compound volcano reaction.

| Parameter | Value | Reference |

| Molar Mass of (NH₄)₂Cr₂O₇ | 252.07 g/mol | [6] |

| Molar Mass of Cr₂O₃ | 151.99 g/mol | N/A |

| Molar Mass of N₂ | 28.01 g/mol | N/A |

| Molar Mass of H₂O | 18.02 g/mol | N/A |

| Stoichiometric Ratio | 1 mole (NH₄)₂Cr₂O₇ : 1 mole Cr₂O₃ : 1 mole N₂ : 4 moles H₂O | [3][4] |

| Ignition Temperature | ~180 °C | [7] |

| Self-sustaining Reaction Temperature | ~225 °C | [7][8] |

| Enthalpy of Reaction (ΔH) | -429.1 ± 3 kcal/mol | [9] |

Reaction Products

Primary Products:

-

Chromium(III) Oxide (Cr₂O₃): A fluffy, dark green solid that is significantly more voluminous than the initial this compound.[1][2] This product is often referred to as the "ash" of the volcano.

-

Nitrogen Gas (N₂): A colorless, odorless gas that is evolved rapidly, contributing to the propulsion of the solid product.[1]

-

Water Vapor (H₂O): Produced as a gas due to the high temperature of the reaction.[1]

Minor and Intermediate Products:

While the balanced equation represents the primary reaction, some studies suggest the formation of other products, particularly under varying conditions. Analysis of the evolved gases has indicated the presence of nitrous oxide (N₂O) in addition to nitrogen.[10] There is also evidence that the decomposition may proceed through intermediate steps involving the formation of chromium trioxide (CrO₃).[7] It has been noted that not all of the this compound decomposes, and residual reactant can be found in the green product.[9]

Experimental Protocols

The this compound volcano reaction is a popular chemical demonstration. The following protocols are synthesized from various sources to provide a standardized approach. Extreme caution should be exercised as this compound is toxic and carcinogenic. [11] The reaction should be performed in a well-ventilated fume hood.

Method 1: Open Demonstration

-

Preparation: Place a heat-resistant mat in the center of a fume hood. Weigh approximately 10-20 grams of this compound and form it into a conical pile on the mat.[7]

-

Ignition: A common method for ignition involves creating a small divot at the top of the cone and adding a few drops of a flammable solvent like ethanol or acetone to act as a wick.[7] Alternatively, a heated glass rod or a Bunsen burner can be used to initiate the reaction.[2][11]

-

Observation: Once ignited, the reaction will proceed spontaneously, producing sparks, a large volume of green chromium(III) oxide, and evolving nitrogen and water vapor.[5]

-

Cleanup: Allow the products to cool completely. The resulting chromium(III) oxide should be collected and disposed of as hazardous waste, as it may be contaminated with unreacted this compound.[7]

Method 2: Contained Demonstration

For a more contained demonstration that minimizes the dispersal of the chromium(III) oxide powder:

-

Preparation: Place a smaller amount of this compound (e.g., 5 grams) in the bottom of a large conical flask (e.g., 1 L).[11]

-

Containment: Loosely plug the neck of the flask with glass wool. This will allow gases to escape but will trap the majority of the solid product.[11]

-

Ignition: Heat the bottom of the flask gently with a Bunsen burner to initiate the reaction.[11]

-

Observation and Cleanup: The reaction will proceed within the flask. Once cooled, the contents can be disposed of as hazardous waste.

Visualizations

Reaction Pathway Diagram

Caption: A diagram illustrating the decomposition of this compound into its products.

Experimental Workflow Diagram

Caption: A workflow diagram outlining the key steps of the this compound volcano experiment.

References

- 1. Heating of this compound produces: a.) NH3, Cr2O3 and H2O b.) N - askIITians [askiitians.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound volcano | Chemical Education Xchange [chemedx.org]

- 4. This compound Volcano [chemedx.org]

- 5. This compound volcano | Demonstration | RSC Education [edu.rsc.org]